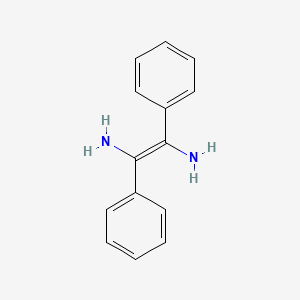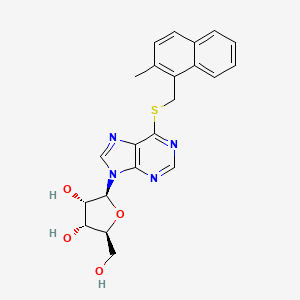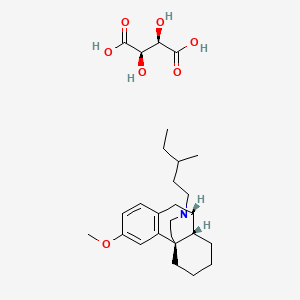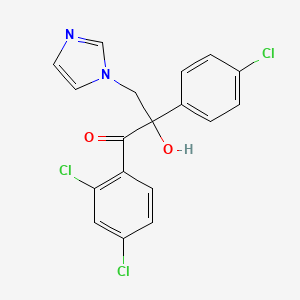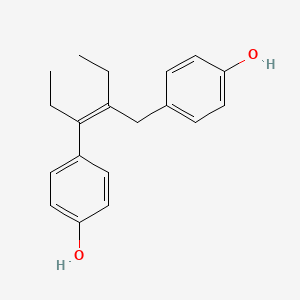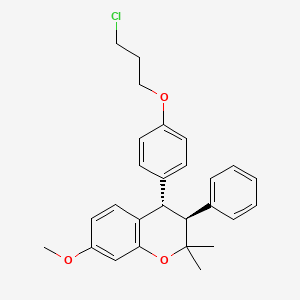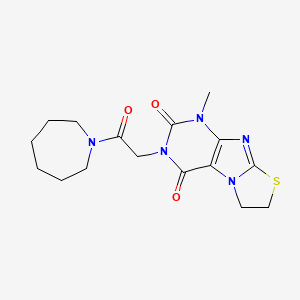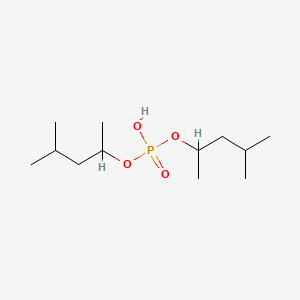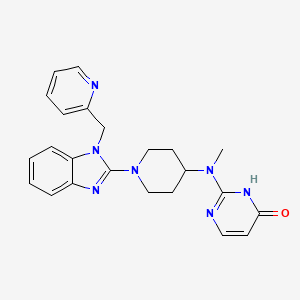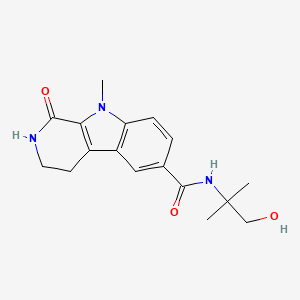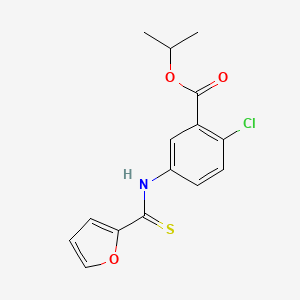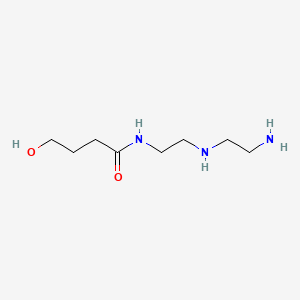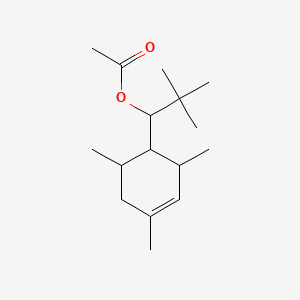
alpha-(1,1-Dimethylethyl)-2,4,6-trimethylcyclohex-3-ene-1-methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(o-anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide: (EINECS 303-653-2) is an organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dyeing processes due to its ability to form stable and intense colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(o-anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide typically involves a diazo coupling reaction. The process begins with the formation of a diazonium salt from an aromatic amine, which is then coupled with a naphthol derivative. The reaction conditions often require acidic or basic environments to facilitate the coupling process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency. The process involves careful control of temperature, pH, and reactant concentrations to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a dye in various chemical processes, including the coloration of textiles and plastics. Its stability and intense color make it a valuable component in the dye industry.
Biology: In biological research, the compound is used as a staining agent to visualize cellular components under a microscope. Its ability to bind to specific cellular structures helps in studying cell morphology and function.
Medicine: The compound has potential applications in medical diagnostics as a staining agent for histological samples. Its use in identifying specific tissues and cells aids in the diagnosis of various diseases.
Industry: Apart from its use in dyeing textiles, the compound is also employed in the production of colored inks, paints, and coatings. Its vibrant color and stability make it suitable for various industrial applications.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The azo group (N=N) plays a crucial role in its binding properties. In biological systems, the compound can interact with cellular components, leading to changes in cell morphology and function. The exact molecular targets and pathways involved depend on the specific application and environment in which the compound is used.
Comparaison Avec Des Composés Similaires
- 4-(Phenylazo)phenol
- 4-(Phenylazo)diphenylamine
- N-(disubstituted-phenyl)-3-hydroxy-naphthalene-2-carboxamides
Uniqueness: N-(o-anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide stands out due to its specific structural features, such as the presence of the anisyl group and the naphthalene ring. These features contribute to its unique color properties and stability, making it more suitable for certain applications compared to other similar compounds.
Propriétés
Numéro CAS |
94201-65-7 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
[2,2-dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)propyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-10-8-11(2)14(12(3)9-10)15(16(5,6)7)18-13(4)17/h8,11-12,14-15H,9H2,1-7H3 |
Clé InChI |
HAHXIWRBMODYRF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=CC(C1C(C(C)(C)C)OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


